(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added. The temperature of the cooling bath is raised to 0 degrees over 6 hours, then the reaction mixture is diluted with water and ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a tetrahydropyran group, and a methanamine group. The presence of these groups contributes to the compound’s properties and potential reactivity.Scientific Research Applications
Synthesis of Derivatives
The compound has been utilized in the synthesis of a variety of derivatives. For example, it was involved in the creation of p-aminobenzoic acid diamides by reacting with anesthesin and then undergoing hydrolysis (Agekyan & Mkryan, 2015). Similar reactions have been employed to generate dicarboxylic acid amides and diamides, demonstrating the compound's utility in producing structurally diverse molecules (Aghekyan et al., 2018).
Biological Activity and Medicinal Chemistry
The compound's derivatives have shown potential in medicinal chemistry. Certain derivatives have exhibited significant antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Srinivas et al., 2020). Furthermore, structural analogs of this compound have been synthesized and demonstrated inhibitory activities against various biological targets, such as acetylcholinesterase and monoamine oxidase, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kumar et al., 2013).
Material Science and Structural Studies
In the field of material science, the compound has been involved in the synthesis of novel materials with potential applications. For instance, isostructural compounds with unique crystalline structures have been developed, which could have implications in the design of new materials with specific properties (Kariuki et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis and drug discovery, suggesting potential interactions with various biological targets .
Mode of Action
The compound’s structure suggests it might interact with its targets through the fluorophenyl and tetrahydropyran groups, which are common structural motifs in many bioactive compounds .
Biochemical Pathways
Compounds with similar structures are often involved in a wide range of biochemical processes, suggesting that this compound could potentially influence multiple pathways .
Pharmacokinetics
The compound’s solubility and stability suggest it could have favorable bioavailability .
Result of Action
Similar compounds are often used in drug discovery and development, suggesting potential therapeutic effects .
Action Environment
The compound’s stability under standard storage conditions suggests it may be relatively resistant to environmental changes .
Properties
IUPAC Name |
(4-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12H,5-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKYIXXPSMDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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